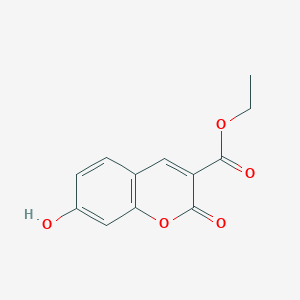

Ethyl-7-hydroxy-2-oxo-2H-chromen-3-carboxylat

Übersicht

Beschreibung

YZ9 ist ein potenter Inhibitor des Enzyms 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFKFB3). Dieses Enzym spielt eine entscheidende Rolle bei der Regulation der Glykolyse, einem Stoffwechselweg, der in Krebszellen häufig hochreguliert ist. Durch die Hemmung von PFKFB3 kann YZ9 die Glykolyse unterdrücken und möglicherweise das Wachstum von Krebszellen hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

YZ9 kann durch eine Reihe chemischer Reaktionen ausgehend von kommerziell erhältlichen Vorstufen synthetisiert werden. Die Synthese beinhaltet die Bildung eines Cumarinderivats, das dann zu YZ9 modifiziert wird. Die wichtigsten Schritte sind:

Bildung des Cumarin-Kerns: Dies wird typischerweise durch eine Pechmann-Kondensationsreaktion erreicht, bei der ein Phenol mit einem β-Ketoester in Gegenwart einer starken Säure reagiert.

Modifikation des Cumarin-Kerns: Der Cumarin-Kern wird dann verschiedenen chemischen Modifikationen unterzogen, darunter Veresterung und Hydroxylierung, um YZ9 zu erzeugen

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für YZ9 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der oben genannten Synthesewege beinhalten. Dies würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Entwicklung effizienter Reinigungsprozesse .

Wissenschaftliche Forschungsanwendungen

YZ9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: YZ9 wird als Werkzeugverbindung verwendet, um die Regulation der Glykolyse und die Rolle von PFKFB3 in Stoffwechselwegen zu untersuchen.

Biologie: YZ9 wird in der Zellbiologieforschung eingesetzt, um die Auswirkungen der Hemmung der Glykolyse auf Zellproliferation und Überleben zu untersuchen.

Medizin: YZ9 hat potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner Fähigkeit, die Glykolyse zu hemmen und das Tumorwachstum zu unterdrücken.

Industrie: YZ9 kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf Stoffwechselwege in Krebszellen abzielen

Wirkmechanismus

YZ9 entfaltet seine Wirkung durch Hemmung des Enzyms PFKFB3. Dieses Enzym ist für die Produktion von Fructose-2,6-bisphosphat verantwortlich, einem starken Aktivator der Glykolyse. Durch die Hemmung von PFKFB3 reduziert YZ9 den Fructose-2,6-bisphosphat-Spiegel und unterdrückt so die Glykolyse. Dies führt zu einer Verringerung der Energieversorgung von Krebszellen und hemmt letztendlich deren Wachstum und Proliferation .

Wirkmechanismus

Target of Action

Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known as ethyl 7-hydroxy-2-oxochromene-3-carboxylate, is a complex organic compound. Similar compounds have been found to inhibit the macrophage migration inhibitory factor .

Mode of Action

It is known that compounds with similar structures can interact with their targets and cause significant changes . For instance, some compounds can inhibit the activity of certain enzymes, thereby affecting the metabolic processes within the cell .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to inhibit cell growth, indicating potential anti-cancer properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

YZ9 can be synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves the formation of a coumarin derivative, which is then modified to produce YZ9. The key steps include:

Formation of the coumarin core: This is typically achieved through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid.

Modification of the coumarin core: The coumarin core is then subjected to various chemical modifications, including esterification and hydroxylation, to produce YZ9

Industrial Production Methods

While specific industrial production methods for YZ9 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

YZ9 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: YZ9 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können YZ9 in reduzierte Formen mit verschiedenen funktionellen Gruppen umwandeln.

Substitution: YZ9 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von YZ9 hydroxylierte Derivate erzeugen, während die Reduktion Alkohole oder Amine liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N4A: Eine anfängliche Leitverbindung für die PFKFB3-Hemmung, mit geringerer Potenz im Vergleich zu YZ9.

YN1: Ein Derivat von N4A mit verbesserter Potenz, aber immer noch weniger wirksam als YZ9

Einzigartigkeit von YZ9

YZ9 zeichnet sich durch seine hohe Potenz als PFKFB3-Inhibitor aus, mit einem IC50-Wert von 0,183 µM. Es wirkt als kompetitiver Inhibitor gegenüber Fructose-6-phosphat mit einem Ki von 0,094 µM. Darüber hinaus konnte gezeigt werden, dass YZ9 das Wachstum von HeLa-Zellen mit einem GI50-Wert von 2,7 µM hemmt, was es zu einer hochwirksamen Verbindung für Forschungs- und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

ethyl 7-hydroxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETDBZQIWIJQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209761 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-71-6 | |

| Record name | Ethyl 7-hydroxycoumarin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carbethoxy-7-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBETHOXYUMBELIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate?

A1: The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate reveals crucial information about the compound's intermolecular interactions. X-ray crystallography studies [] show that the molecule exists in a planar conformation, except for the carboxylate group. The crystal packing is characterized by a supramolecular array formed through hydrogen bonds involving the organic molecule, water molecules, and intermolecular C-H···O=C contacts. These interactions, described by graph-set descriptors like R2(8)4, R2(6)1, R4(20)4, and C(5) motifs, contribute to the overall stability of the crystal lattice. The presence of π-π interactions further reinforces the hydrogen bond network.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)